(2-Ethoxy-6-fluorophenyl)(methyl)sulfane

Description

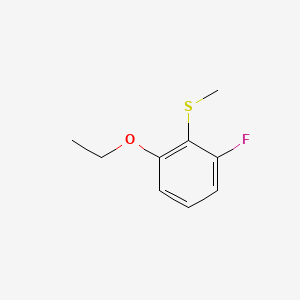

(2-Ethoxy-6-fluorophenyl)(methyl)sulfane (CAS: 862401-43-2) is an organosulfur compound with the molecular formula C₉H₁₁FOS and a molecular weight of 186.25 g/mol . Its structure features a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 6, and a methylsulfane (-SCH₃) group.

Properties

Molecular Formula |

C9H11FOS |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-ethoxy-3-fluoro-2-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11FOS/c1-3-11-8-6-4-5-7(10)9(8)12-2/h4-6H,3H2,1-2H3 |

InChI Key |

HLSOKEFNQKMILX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)SC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2-Ethoxy-6-fluorophenyl)(methyl)sulfane

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Introduction of the ethoxy group at the 2-position of the fluorophenyl ring.

- Installation of the methyl sulfane (-SCH3) group on the aromatic ring.

- Use of selective halogenation or fluorination to maintain the 6-fluoro substituent.

- Appropriate choice of reagents to avoid side reactions and ensure regioselectivity.

Aromatic Substitution and Sulfane Formation

A common approach to prepare aryl methyl sulfides involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For this compound, the following methods are relevant:

Nucleophilic Aromatic Substitution (SNAr)

- Starting from 2-ethoxy-6-fluorobenzene, the fluorine atom at the 6-position is retained.

- The methyl sulfane group can be introduced by reacting the aromatic ring with a suitable methylthiolate nucleophile (e.g., sodium methylthiolate, CH3SNa).

- This reaction typically requires polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to moderate temperatures (~80–120 °C).

- The ethoxy group at the 2-position activates the ring towards nucleophilic attack due to its electron-donating effect, facilitating substitution at the desired position.

Transition-Metal-Catalyzed Cross-Coupling

- Palladium-catalyzed coupling of aryl halides with thiols or thiolate salts is a modern and efficient method.

- For example, 2-ethoxy-6-fluoroiodobenzene or bromobenzene can be coupled with methylthiol or methylthiolate in the presence of Pd catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3).

- Reaction conditions typically involve heating in polar solvents like toluene or DMF under inert atmosphere.

- This method offers high regioselectivity and yields and tolerates sensitive functional groups such as fluorine and ethoxy.

Specific Literature Example

While direct literature specifically on this compound is limited, analogous compounds with similar substitution patterns have been synthesized as follows:

These methods ensure retention of the fluorine substituent and ethoxy group while installing the methyl sulfane moiety.

Experimental Considerations and Optimization

Solvent and Temperature

- Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution due to their ability to stabilize the thiolate ion.

- Elevated temperatures (80–120 °C) improve reaction rates but require monitoring to avoid decomposition.

Purification

- The product is typically purified by column chromatography using silica gel.

- Care must be taken to avoid exposure to moisture and air to prevent oxidation of the sulfane to sulfoxide or sulfone.

Yield and Characterization

- Reported yields for similar aryl methyl sulfides range from 60% to 85%.

- Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and elemental analysis to confirm substitution pattern and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 2-Ethoxy-6-fluorobromobenzene | Halogenated aromatic precursor |

| Nucleophile | Sodium methylthiolate (NaSCH3) | Prepared in situ or commercially |

| Solvent | DMF or DMSO | Polar aprotic |

| Temperature | 100 °C | Controlled heating |

| Reaction time | 12 hours | Monitored by TLC |

| Catalyst (if cross-coupling) | Pd(PPh3)4 (5 mol%) | For Pd-catalyzed methods |

| Base (cross-coupling) | Potassium carbonate (K2CO3) | Neutralizes acid byproducts |

| Yield | 60–85% | Depends on method and scale |

| Purification | Silica gel chromatography | Avoid oxidation |

Summary of Research Findings

- The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- The choice of starting halogenated aromatic compound and methylthiolate nucleophile is critical for regioselectivity and yield.

- Reaction conditions must be optimized to preserve sensitive groups such as fluorine and ethoxy.

- Purification and characterization protocols are well-established to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-6-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: The original sulfane compound.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.

Scientific Research Applications

(2-Ethoxy-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The ethoxy and fluorine groups can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can engage in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Ethoxy-6-fluorophenyl)(methyl)sulfane with key analogs:

Key Observations:

- Fluorine atoms enhance electronegativity, influencing interaction with biological targets (e.g., enzymes or receptors) .

- Reactivity : Bromine-substituted analogs (e.g., CAS 1823520-30-4) are more reactive in nucleophilic substitution reactions, whereas ethoxy groups favor stability .

Comparison with Garlic-Derived Sulfanes:

Stability and Detection Challenges

Sulfane sulfur compounds are notoriously unstable due to their labile sulfur atoms. The ethoxy group in this compound may improve stability compared to compounds with trisulfane moieties (e.g., foliogarlic trisulfanes from A. sativum), which are more reactive but less stable . Detection methods like cyanide-assisted spectrophotometry (Fe³⁺-thiocyanate complex at 460 nm) or phosphine-based trapping (e.g., reagent P2) are applicable for quantifying sulfane sulfur in such compounds .

Biological Activity

(2-Ethoxy-6-fluorophenyl)(methyl)sulfane, an organic compound with the molecular formula C9H11FOS, has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural arrangement that includes an ethoxy group, a fluorophenyl moiety, and a methyl sulfide, contributing to its reactivity and biological properties. This article delves into various aspects of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with biological targets, which can include enzymes and receptors. The presence of the fluorine atom in the structure often enhances the compound's potency due to increased lipophilicity and altered electronic properties.

Key Biological Activities

Structure-Activity Relationship (SAR)

The SAR of this compound is influenced by the arrangement of its functional groups. Comparative analysis with similar compounds reveals insights into how modifications can affect biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Chloro-2-ethoxy-5-fluorophenyl)(methyl)sulfane | C9H10ClFOS | Contains chlorine instead of fluorine |

| (2-Fluoro-6-methoxyphenyl)(methyl)sulfane | C9H11FOS | Different substituent on the phenyl ring |

| (3-Ethoxy-4-fluorophenyl)(methyl)sulfide | C9H11FOS | Variation in position of ethoxy group |

The distinct positioning of functional groups in this compound contributes to its unique reactivity compared to these structurally similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

- Nucleophilic Substitution : Utilizing a suitable electrophile that reacts with ethoxy and methyl sulfide groups.

- Fluorination Reactions : Introducing the fluorine atom through electrophilic fluorination techniques.

- Functional Group Modifications : Employing strategies to modify existing groups to enhance biological activity.

Antiviral Studies

Research has indicated that compounds similar to this compound possess antiviral properties by inhibiting viral proteases. For example, vinyl sulfones have demonstrated significant antiviral activity against Chikungunya virus by inhibiting nsP2 protease . These findings suggest that further investigation into this compound could yield valuable insights into its potential as an antiviral agent.

Toxicological Assessments

Toxicological studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments of related sulfide compounds indicate varying degrees of toxicity based on structural modifications . Future research should focus on determining the safety and efficacy of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Ethoxy-6-fluorophenyl)(methyl)sulfane, and how can its purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, thioether formation via reaction of a fluorinated aryl halide with methylthiolate under basic conditions . Pd-catalyzed cross-coupling (e.g., using aryl boronic acids and methylthiol sources) is another viable route, as demonstrated in analogous sulfane syntheses .

- Characterization : Validate purity via /-NMR (e.g., δ~21.9 ppm for methyl-S in -NMR) , GC-MS for molecular ion confirmation ( ~186), and HPLC for quantitative analysis.

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

- Key Properties :

- Solubility : Miscible in polar aprotic solvents (e.g., THF, DCM) but poorly soluble in water .

- Stability : Sensitive to oxidation; store under inert gas (N/Ar) at –20°C. Monitor decomposition via TGA/DSC for thermal stability .

- LogP : Estimated ~2.5 (via computational tools), indicating moderate hydrophobicity for partitioning studies.

Q. How is this compound utilized as a building block in organic synthesis?

- Applications :

- Cross-Coupling : Acts as a sulfur-containing aryl precursor in Suzuki-Miyaura reactions (e.g., with boronic acids to form biaryl sulfides) .

- Functionalization : The ethoxy and fluorine substituents enable regioselective electrophilic substitutions (e.g., nitration, halogenation) .

Advanced Research Questions

Q. What advanced analytical methods are suitable for detecting sulfane sulfur species in derivatives of this compound?

- Detection Strategies :

- Cyanolysis : Quantify sulfane sulfur via UV absorbance at 460 nm after reaction with cyanide .

- Fluorescent Probes : Use SSP2 for real-time, non-destructive tracking in biological systems (limit of detection ~50 nM) .

- Reduction to H : Treat with DTT and quantify H via HPLC or monobromobimane trapping .

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

- Approaches :

- Isotopic Labeling : Replace with to track sulfur transfer in catalytic cycles via MS .

- Kinetic Profiling : Monitor reaction intermediates using stopped-flow NMR or in-situ IR spectroscopy.

- Computational Modeling : DFT studies to map transition states (e.g., sulfur-centered radical intermediates) .

Q. How can researchers address stability challenges during storage and reaction conditions?

- Mitigation Strategies :

- Oxidation Prevention : Use antioxidants (e.g., BHT) in stock solutions and conduct reactions under inert atmospheres .

- Decomposition Analysis : Identify degradation products via LC-MS and adjust storage pH (neutral to slightly acidic) .

Q. What methodologies resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting :

- Byproduct Analysis : Use GC-MS/HPLC to identify side products (e.g., disulfides from oxidation) .

- Reaction Optimization : Screen catalysts (e.g., PdCl(PPh)) and bases (e.g., EtN vs. KCO) to improve efficiency .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced reactivity?

- SAR Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.